

BRL-42715's effectiveness against Class I cephalosporinases

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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786

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BRL-42715: A Potent Inhibitor of Class I Cephalosporinases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effectiveness of **BRL-42715** against Class I cephalosporinases, also known as Class C β -lactamases. Its performance is evaluated against other well-known β -lactamase inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

BRL-42715 is a powerful, mechanism-based inhibitor of a wide array of bacterial β -lactamases, demonstrating exceptional potency against Class I cephalosporinases. These enzymes, such as the chromosomally encoded AmpC β -lactamases found in many Gram-negative bacteria like *Enterobacter* spp., *Citrobacter* spp., and *Pseudomonas aeruginosa*, are a significant cause of resistance to cephalosporin antibiotics.^{[1][2][3]} Experimental data reveals that **BRL-42715** is significantly more effective than traditional inhibitors like clavulanic acid, sulbactam, and tazobactam in neutralizing the activity of these enzymes.^{[4][5]}

Comparative Efficacy Against Class I Cephalosporinases

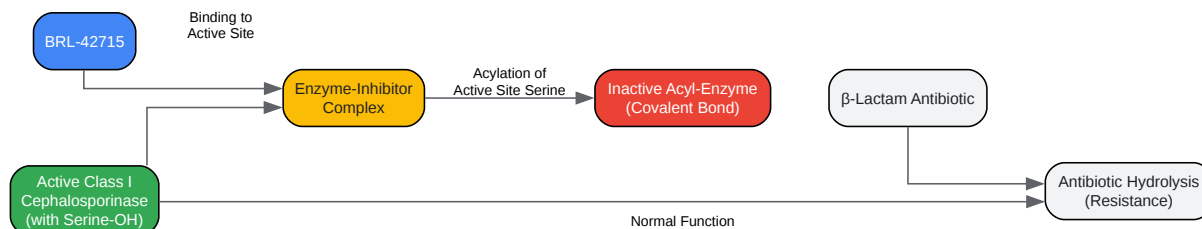
The inhibitory activity of **BRL-42715** and its counterparts against Class I cephalosporinases is summarized below. The data highlights the superior performance of **BRL-42715**.

Inhibitor	Enzyme Target	Parameter	Value	Reference
BRL-42715	Enterobacter cloacae P99 (Class C)	Second-order rate constant (k_2)	$0.17 \mu\text{M}^{-1}\text{s}^{-1}$	[6][7]
BRL-42715	Cephalosporinases (various)	IC_{50}	$< 0.004 \text{ mg/L}$	[5]
Clavulanic Acid	AmpC	IC_{50}	205.1 mg/L (1,030,000 nM)	
Tazobactam	AmpC	IC_{50}	1.6 mg/L (5,300 nM)	
Avibactam	P. aeruginosa AmpC	IC_{50}	$\sim 0.08 \text{ mg/L}$ (290 nM)	

Note: A lower IC_{50} value and a higher second-order rate constant indicate greater inhibitory potency.

Mechanism of Action

BRL-42715 acts as a "suicide inhibitor." It is recognized by the β -lactamase as a substrate and enters the active site. The enzymatic reaction is initiated, but instead of being hydrolyzed and released, **BRL-42715** forms a stable, covalent bond with the active site serine residue of the enzyme. This effectively and irreversibly inactivates the enzyme, preventing it from hydrolyzing β -lactam antibiotics.



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Mechanism of **BRL-42715** Inhibition.

Experimental Protocols

Determination of Inhibitory Concentration (IC₅₀)

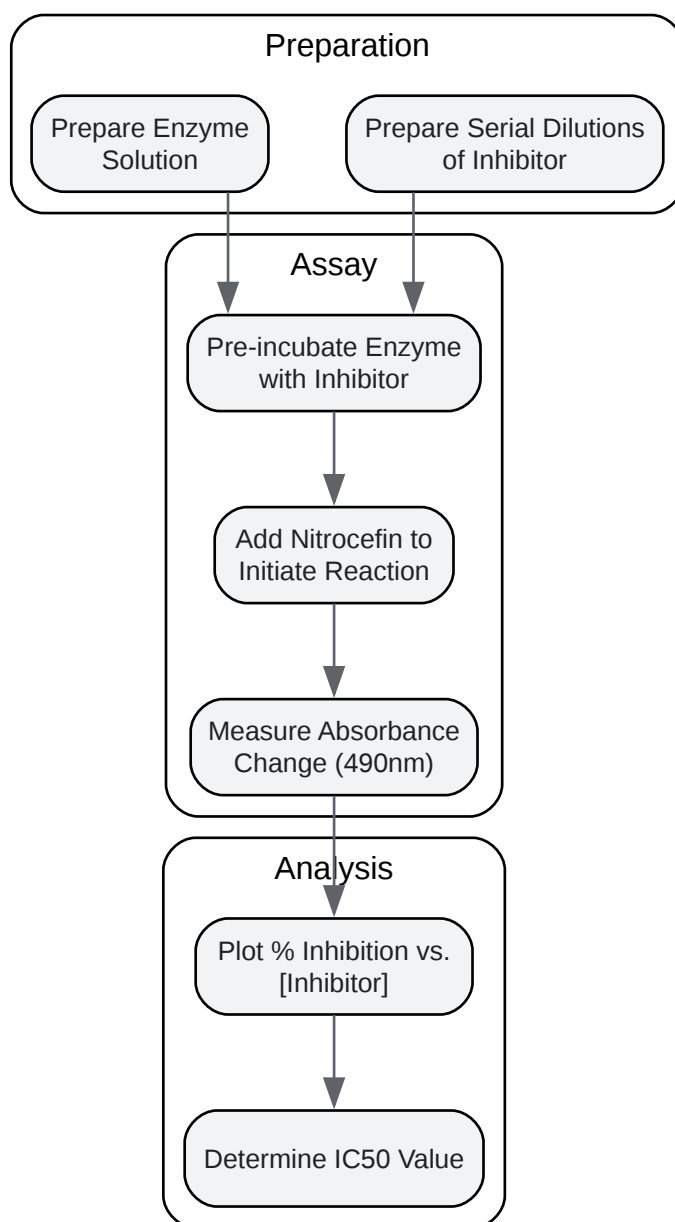
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following protocol outlines a common method for determining the IC₅₀ of β -lactamase inhibitors.

Materials:

- Purified Class I cephalosporinase (e.g., AmpC from *P. aeruginosa*)
- β -lactamase inhibitor (e.g., **BRL-42715**)
- Nitrocefin (a chromogenic β -lactam substrate)[8][9]
- Phosphate buffer (pH 7.0)
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- **Enzyme and Inhibitor Preparation:** Prepare a stock solution of the purified β -lactamase in phosphate buffer. Prepare serial dilutions of the β -lactamase inhibitor to be tested.
- **Pre-incubation:** In the wells of a 96-well plate, add a fixed concentration of the β -lactamase to varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.
- **Initiation of Reaction:** Add a solution of nitrocefin to each well to initiate the enzymatic reaction. The hydrolysis of nitrocefin by the active β -lactamase results in a color change from yellow to red, which can be measured by an increase in absorbance at 486-490 nm.^{[9][10]}
- **Measurement:** Immediately measure the rate of change in absorbance over time using a spectrophotometer.
- **Data Analysis:** The rate of nitrocefin hydrolysis is proportional to the amount of active enzyme. Plot the enzyme activity (rate of absorbance change) against the logarithm of the inhibitor concentration. The IC_{50} is the concentration of the inhibitor that results in a 50% reduction in enzyme activity compared to the control (no inhibitor).



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Workflow for IC₅₀ Determination.

Conclusion

BRL-42715 demonstrates superior inhibitory activity against Class I cephalosporinases when compared to established β -lactamase inhibitors. Its potent, irreversible mechanism of action makes it a highly effective agent for overcoming resistance mediated by these enzymes. The provided experimental framework allows for the standardized evaluation of its efficacy,

confirming its potential as a valuable component in combination therapies with β -lactam antibiotics to combat resistant bacterial infections.

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